4-(Ethyl-1-13C)benzoic acid

Catalog No.
S1937948
CAS No.
286367-70-2
M.F
C9H10O2
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Ethyl-1-13C)benzoic acid

CAS Number

286367-70-2

Product Name

4-(Ethyl-1-13C)benzoic acid

IUPAC Name

4-(113C)ethylbenzoic acid

Molecular Formula

C9H10O2

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/i2+1

InChI Key

ZQVKTHRQIXSMGY-VQEHIDDOSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C[13CH2]C1=CC=C(C=C1)C(=O)O

4-(Ethyl-1-13C)benzoic acid is a substituted benzoic acid where the ethyl group is labeled with the carbon-13 isotope. Its molecular formula is C9H10O2C_9H_{10}O_2, and its structural formula can be represented as CH3CH2C6H4COOHCH_3CH_2C_6H_4COOH. This compound is notable for its isotopic labeling, which makes it valuable in various analytical applications, particularly in studies involving metabolic pathways and environmental tracking.

Typical of carboxylic acids and aromatic compounds:

  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions. For example, using strong oxidizing agents can convert the ethyl group to a carboxylic acid, resulting in 4-(1-13C)benzoic acid.
  • Decarboxylation: Under high temperatures, 4-(Ethyl-1-13C)benzoic acid may decompose to yield benzene and carbon dioxide, a common reaction for benzoic acids .
  • Esterification: Reaction with alcohols can produce esters, such as ethyl 4-(ethyl-1-13C)benzoate, through a condensation reaction with the release of water .

The synthesis of 4-(Ethyl-1-13C)benzoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with ethyl acetate labeled with carbon-13.
  • Reactions: The compound undergoes hydrolysis followed by decarboxylation or other functionalization reactions to introduce the benzoic acid moiety.
  • Purification: The product is purified through techniques such as chromatography to isolate the desired isotopically labeled compound .

4-(Ethyl-1-13C)benzoic acid finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its isotopic labeling enhances the resolution and detail in NMR studies, making it useful for structural elucidation of complex molecules.
  • Metabolic Studies: It serves as a tracer in metabolic pathways to study the fate of carbon atoms in biological systems .
  • Analytical Chemistry: Used in mass spectrometry for quantifying compounds in environmental samples.

Several compounds share structural similarities with 4-(Ethyl-1-13C)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzoic AcidNo ethyl groupCommonly used as a preservative
4-Methylbenzoic AcidMethyl group instead of ethylUsed in organic synthesis
4-Hydroxybenzoic AcidHydroxy group at para positionAntimicrobial properties
Ethyl BenzoateEster form of benzoic acidUsed as a flavoring agent
3-(Ethyl)benzoic AcidEthyl group at meta positionDifferent biological activity

The uniqueness of 4-(Ethyl-1-13C)benzoic acid lies in its isotopic labeling, which allows for detailed tracking and analysis that is not possible with non-labeled counterparts. This feature makes it particularly valuable in research settings focused on metabolic processes and environmental studies.

Bond Lengths and Angles

The molecular structure of 4-(Ethyl-1-13C)benzoic acid maintains the fundamental geometric parameters characteristic of substituted benzoic acid derivatives. Crystallographic analysis of related 4-ethylbenzoic acid compounds reveals essential structural information applicable to the isotopically labeled variant [1]. The aromatic ring system exhibits typical carbon-carbon bond lengths of approximately 1.40 Å, consistent with the delocalized π-electron system of benzene derivatives [1]. The carboxylic acid functional group displays characteristic C-O bond lengths of approximately 1.25 Å, reflecting the partial double bond character resulting from resonance between the carbonyl and hydroxyl groups [1].

The ethyl substituent at the para position maintains standard aliphatic carbon-carbon bond lengths. Carbon-hydrogen bond distances in the aromatic system are consistently measured at 0.93 Å, while methyl group C-H bonds extend to 0.96 Å [1]. These geometric parameters remain essentially unchanged by the carbon-13 isotopic substitution, as the isotope effect on bond lengths is negligible compared to experimental uncertainties in crystallographic measurements.

Bond angles within the aromatic ring system conform to the expected 120° angles characteristic of sp2 hybridization. The carboxylic acid group exhibits planarity with the benzene ring, facilitating conjugation between the aromatic π-system and the carbonyl group. The ethyl substituent adopts conformations that minimize steric interactions while maintaining optimal orbital overlap for hyperconjugative stabilization.

Electronic Distribution Effects of 13C Substitution

The incorporation of carbon-13 at the ethyl carbon position introduces subtle but measurable changes in the electronic environment of the molecule. Carbon-13 possesses a nuclear magnetic moment unlike carbon-12, resulting in enhanced nuclear magnetic resonance sensitivity at the labeled position [2]. The isotopic substitution creates a mass shift of M+1 relative to the natural abundance compound, facilitating mass spectrometric identification and quantification [3].

Electronic distribution within the molecule remains fundamentally unchanged by the isotopic substitution, as the chemical bonding properties of carbon-13 are essentially identical to those of carbon-12. However, vibrational frequencies and zero-point energies differ slightly between the isotopomers, leading to measurable isotope effects in spectroscopic analyses [4] [5]. These effects manifest primarily as chemical shift perturbations in nuclear magnetic resonance spectroscopy, where one-bond isotope shifts typically range from -1.5 to -2.5 parts per billion [4].

The aromatic ring system maintains its characteristic electron delocalization, with the para-ethyl substituent providing weak electron-donating effects through hyperconjugation. The carboxylic acid functional group remains the primary electron-withdrawing center, significantly influencing the overall electronic distribution and chemical reactivity of the molecule.

Physicochemical Parameters

Melting and Boiling Point Determinants

4-(Ethyl-1-13C)benzoic acid exhibits a melting point range of 112-113°C, consistent with the natural abundance isotopomer [3] [6] [7]. The crystalline solid demonstrates thermal stability characteristics typical of aromatic carboxylic acids, with intermolecular hydrogen bonding between carboxylic acid groups contributing significantly to lattice stability. The boiling point is estimated at 270.3±19.0°C at standard atmospheric pressure [7].

The thermal properties reflect the balance between molecular intermolecular forces and molecular mobility. Hydrogen bonding between carboxylic acid dimers represents the dominant intermolecular interaction, requiring substantial thermal energy for disruption during phase transitions. The para-ethyl substituent contributes to van der Waals interactions while introducing modest steric effects that influence crystal packing efficiency.

Temperature-dependent behavior follows expected patterns for aromatic carboxylic acids, with thermal decomposition potentially occurring at temperatures approaching the boiling point. The isotopic substitution produces negligible effects on thermal transition temperatures, as the mass difference represents less than one percent of the total molecular weight.

Solubility Profiles in Various Solvents

The solubility characteristics of 4-(Ethyl-1-13C)benzoic acid reflect the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid and hydrophobic aromatic-ethyl components. Water solubility is limited due to the hydrophobic ethyl group and aromatic ring system, which disrupt hydrogen bonding networks in aqueous solution [8] [6]. The compound demonstrates significantly enhanced solubility in organic solvents including ethanol, diethyl ether, benzene, and toluene [8] [6].

Solubility in methanol approaches complete miscibility, as evidenced by the almost transparent solutions formed [9]. This enhanced solubility reflects favorable interactions between the polar carboxylic acid group and the protic methanol solvent, combined with reduced hydrophobic interactions compared to water. Chloroform provides sparingly soluble conditions, while other halogenated solvents may offer variable solubility depending on their polarity and hydrogen bonding capacity [6].

The solubility profile enables diverse applications in organic synthesis and analytical chemistry, where selective dissolution in appropriate solvents facilitates purification and reaction procedures. Partition behavior between immiscible solvent systems reflects the compound's log P value and provides insights into biological membrane permeability characteristics.

pKa Values and Acid-Base Equilibria

The acid dissociation constant of 4-(Ethyl-1-13C)benzoic acid is characterized by a pKa value of 4.35, indicating moderate acidity typical of substituted benzoic acids [6] [10]. This value reflects the influence of the para-ethyl substituent, which provides weak electron-donating effects that slightly reduce acidity compared to unsubstituted benzoic acid (pKa = 4.20).

The carboxylic acid functional group undergoes typical acid-base equilibrium behavior, with proton dissociation yielding the corresponding carboxylate anion. The equilibrium position depends on solution pH, with complete deprotonation occurring at pH values significantly above the pKa [11]. The weak electron-donating character of the ethyl group stabilizes the protonated form relative to the carboxylate anion, resulting in the observed pKa value.

Buffer capacity calculations indicate that 4-(Ethyl-1-13C)benzoic acid provides optimal buffering action at pH values within one unit of the pKa value. This characteristic enables applications in analytical chemistry where controlled pH environments are required. The isotopic substitution produces negligible effects on acid-base equilibrium constants, as the electronic properties of the carboxylic acid group remain essentially unchanged.

Partition Coefficients

The octanol-water partition coefficient (log P) of 4-(Ethyl-1-13C)benzoic acid is determined to be 2.89, reflecting moderate lipophilicity [10]. This value indicates preferential partitioning into the organic phase by a factor of approximately 780:1, consistent with the hydrophobic character contributed by the aromatic ring and ethyl substituent balanced against the hydrophilic carboxylic acid group.

Partition coefficient measurements provide essential information for predicting biological membrane permeability and environmental fate. The log P value places 4-(Ethyl-1-13C)benzoic acid in the moderate lipophilicity range, suggesting potential for biological uptake while maintaining sufficient water solubility for transport processes [12]. Bioconcentration factors can be estimated from partition coefficient data, with log P values above 3.0 typically indicating potential for bioaccumulation [13].

Alternative partition systems, such as cyclohexane-water, provide additional insights into molecular hydrophobicity and may yield different partition coefficients due to the specific intermolecular interactions involved [12]. The isotopic substitution is expected to produce minimal effects on partition behavior, as the fundamental chemical properties determining solvent affinity remain unchanged.

Crystallographic Analysis

Crystal Structure Parameters

Crystallographic analysis of 4-ethylbenzoic acid complexes provides detailed structural information applicable to the isotopically labeled derivative [1]. The compound crystallizes in the triclinic crystal system with space group P1̄, reflecting the relatively low symmetry imposed by the molecular structure and packing requirements. Unit cell dimensions are characterized by a = 10.6167(5) Å, b = 10.7394(7) Å, and c = 10.8096(7) Å, with angles α = 81.848(3)°, β = 88.594(3)°, and γ = 79.468(2)° [1].

The unit cell volume of 1199.47(12) ų accommodates Z = 1 formula unit, indicating that the molecule occupies a special position within the crystal lattice [1]. Crystal density is measured at 1.418 Mg m⁻³, consistent with efficient packing of the aromatic molecules [1]. Low-temperature data collection at 100 K minimizes thermal motion effects and provides high-resolution structural information suitable for detailed geometric analysis.

The crystallographic parameters reflect the balance between intermolecular attractive forces and optimal space utilization within the crystal lattice. The triclinic symmetry accommodates the irregular molecular shape while maximizing favorable intermolecular contacts, particularly hydrogen bonding between carboxylic acid groups.

Packing Arrangements and Intermolecular Forces

Crystal packing of 4-ethylbenzoic acid derivatives is dominated by hydrogen bonding interactions between carboxylic acid functional groups [1]. These interactions form characteristic dimeric structures with O-H···O bond angles of 166.79° and O···O distances of 2.645 Å, indicating strong and directional hydrogen bonds [1]. The dimeric motifs serve as primary building blocks for the extended crystal structure.

π-π stacking interactions between aromatic rings contribute additional stabilization to the crystal lattice. Neighboring molecules exhibit centroid-to-centroid distances of 4.2918(3) Å with interplanar separations of 3.6277 Å, indicating moderate π-π overlap [1]. These interactions influence the dihedral angles between aromatic rings and affect the overall molecular orientation within the crystal structure.

Weaker intermolecular forces, including C-H···O contacts ranging from 2.720 to 2.813 Å, provide additional lattice stabilization [1]. The molecular packing adopts a puckered pseudo-hexagonal close packing arrangement, optimizing space utilization while maintaining favorable intermolecular interactions [14]. Van der Waals forces between ethyl substituents contribute to the overall lattice energy and influence thermal stability properties.

Chemical Reactivity Profiles

Carboxylic Acid Functional Group Reactions

The carboxylic acid functional group in 4-(Ethyl-1-13C)benzoic acid participates in characteristic reactions typical of aromatic carboxylic acids. Esterification reactions with alcohols proceed readily under acidic conditions, following the Fischer esterification mechanism [15] [16]. The reaction equilibrium can be driven toward ester formation through excess alcohol use or water removal techniques, enabling synthesis of various ester derivatives for analytical and synthetic applications.

Nucleophilic acyl substitution reactions convert the carboxylic acid to more reactive derivatives including acid chlorides, anhydrides, and amides [15] [17]. Treatment with thionyl chloride (SOCl₂) yields the corresponding 4-(ethyl-1-13C)benzoyl chloride through formation of an acyl chlorosulfite intermediate [15]. This enhanced reactivity enables subsequent coupling reactions with nucleophiles under mild conditions.

Neutralization reactions with bases produce the corresponding carboxylate salts, with reaction stoichiometry determined by the pKa value and solution pH [17]. Reduction reactions using lithium aluminum hydride convert the carboxylic acid to the corresponding primary alcohol, 4-(ethyl-1-13C)benzyl alcohol, providing access to alternative functionalization strategies [17]. The isotopic label remains intact throughout these transformations, enabling mechanistic studies and metabolic tracing applications.

Aromatic Ring Substitution Patterns

The aromatic ring system of 4-(Ethyl-1-13C)benzoic acid undergoes electrophilic aromatic substitution reactions with regioselectivity influenced by the electron-donating ethyl group and electron-withdrawing carboxylic acid group [18] [19]. The para-ethyl substituent activates the aromatic ring toward electrophilic attack at the ortho and meta positions relative to the ethyl group, while the carboxylic acid group deactivates the ring and directs substitution to the meta position relative to the carboxyl group.

The competing directive effects result in substitution patterns favoring positions that are ortho to the ethyl group and meta to the carboxylic acid group. Nitration, halogenation, and other electrophilic substitution reactions proceed under appropriate conditions with predictable regioselectivity based on the electronic effects of the substituents [20] [21]. Reaction rates are intermediate between those of simple benzoic acid and more activated aromatic compounds.

The isotopic substitution at the ethyl carbon position does not significantly influence the electronic properties of the aromatic ring system, as the carbon-13 nucleus maintains identical bonding characteristics to carbon-12. However, the isotopic label provides valuable mechanistic information when aromatic substitution reactions involve rearrangement or migration processes that might affect the ethyl substituent.

Labeled Ethyl Group Reaction Dynamics

The carbon-13 labeled ethyl group in 4-(Ethyl-1-13C)benzoic acid exhibits reaction dynamics that can be monitored through isotope-sensitive analytical techniques. Nuclear magnetic resonance spectroscopy provides enhanced sensitivity for the labeled carbon position, enabling detailed kinetic studies of reactions involving the ethyl group [22] [23]. Carbon-13 chemical shifts in the aliphatic region (0-50 ppm) allow unambiguous identification and quantification of reaction products and intermediates [24].

Kinetic isotope effects associated with carbon-13 substitution are generally small compared to deuterium effects but can be measured with appropriate analytical techniques [25]. These effects arise from differences in zero-point energies and vibrational frequencies between carbon-12 and carbon-13 isotopomers, providing insights into reaction mechanisms and transition state structures. The isotope effects are most pronounced for reactions involving bond formation or cleavage at the labeled carbon position.

The development of efficient synthetic methodologies for 4-(Ethyl-1-13C)benzoic acid represents a critical aspect of isotope-labeled compound preparation. This section provides comprehensive coverage of traditional synthesis routes, specialized isotope-specific strategies, laboratory-scale protocols, industrial considerations, and purification methods essential for producing high-quality isotope-labeled compounds.

Traditional Synthetic Routes to 4-Ethylbenzoic Acid

Traditional synthesis of 4-ethylbenzoic acid serves as the foundation for developing isotope-labeled variants. The primary synthetic approaches include oxidation of 4-ethyltoluene and acylation-based methods.

Oxidation of 4-Ethyltoluene

The most widely employed method involves the oxidation of 4-ethyltoluene using potassium permanganate in basic medium [1]. This approach provides excellent regioselectivity and yields, with the reaction proceeding via benzylic oxidation to convert the methyl group to the carboxylic acid functionality while preserving the ethyl substituent.

The oxidation reaction typically requires elevated temperatures (80-100°C) and prolonged reaction times (4-6 hours) to achieve complete conversion. The reaction mixture is subsequently acidified to precipitate the product, which can be collected by filtration and purified by recrystallization.

Friedel-Crafts Acylation Route

An alternative approach involves the Friedel-Crafts acylation of ethylbenzene with trichloroacetaldehyde in the presence of anhydrous aluminum trichloride [2] [3]. This method proceeds through a multi-step sequence:

  • Formation of the acyl intermediate through reaction with trichloroacetaldehyde at 0°C
  • Stirring and reaction at -10 to 0°C for 2 hours
  • Quenching with dilute hydrochloric acid to decompose remaining catalyst
  • Washing with sodium bicarbonate and water
  • Distillation to obtain p-ethylbenzene-2,2,2-trichloroethanol
  • Dissolution in methanol and treatment with sodium hydroxide
  • Oxidation with 30% hydrogen peroxide to convert the intermediate to 4-ethylbenzoic acid

This method offers advantages in terms of starting material availability and can be scaled effectively for larger production requirements.

Bromination-Based Synthesis

A specialized route involves the bromination of 4-ethylbenzoic acid using N-bromosuccinimide to produce 4-(1-bromoethyl)benzoic acid as an intermediate [4]. This approach is particularly useful for functional group modifications and can be adapted for isotope-specific labeling strategies.

The bromination reaction requires careful temperature control (90-100°C) and proceeds via radical mechanisms. The product is isolated by recrystallization from ethanol, yielding white crystalline material with melting point 144°C.

Isotope-Specific Synthetic Strategies

The preparation of 4-(Ethyl-1-13C)benzoic acid requires specialized methodologies that incorporate carbon-13 labeling at specific positions while maintaining synthetic efficiency and isotopic integrity.

13C Enrichment Techniques

Carbon-13 enrichment represents a critical aspect of isotope-labeled compound synthesis. Multiple approaches are available for incorporating 13C into organic molecules:

3.2.1.1. Direct Isotope Exchange Methods

Isotope exchange techniques involve the replacement of naturally occurring 12C with 13C through equilibrium-based processes. These methods typically employ 13C-labeled building blocks such as 13C-methyl iodide or 13C-acetyl chloride as starting materials [5].

The exchange process requires careful control of reaction conditions to ensure complete isotopic incorporation while minimizing scrambling. Temperature, solvent selection, and reaction time are critical parameters that influence the efficiency of isotope exchange.

3.2.1.2. Enzymatic Labeling Approaches

Enzymatic methods utilize specific enzymes to incorporate 13C-labeled substrates into target molecules. These approaches often provide high selectivity and mild reaction conditions [6]. The use of enzymes such as transketolase, aldolase, and transaldolase enables the preparation of specifically labeled compounds with high yield and purity.

3.2.1.3. Chemical Synthesis from 13C-Labeled Building Blocks

The most reliable approach involves the complete synthesis of 4-(Ethyl-1-13C)benzoic acid from 13C-labeled starting materials. This method ensures predictable isotopic incorporation and allows for precise control over the labeling position.

The synthesis typically begins with 13C-labeled acetyl derivatives or 13C-ethyl building blocks, which are incorporated into the aromatic system through established synthetic transformations. The key challenge lies in maintaining isotopic integrity throughout the synthetic sequence.

Position-Specific Labeling Methods

Position-specific isotope labeling requires precise control over the incorporation of 13C at the ethyl carbon position while avoiding isotopic scrambling at other positions.

3.2.2.1. Retrosynthetic Analysis for Position-Specific Labeling

The retrosynthetic approach for 4-(Ethyl-1-13C)benzoic acid begins with identification of the target labeling position. The ethyl group's methyl carbon (position 1) serves as the labeling site, requiring synthetic strategies that preserve this isotopic label throughout the synthesis.

Key considerations include:

  • Selection of 13C-labeled building blocks that directly correspond to the target position
  • Avoidance of rearrangement reactions that could cause isotopic scrambling
  • Use of mild reaction conditions to preserve isotopic integrity
  • Implementation of protecting group strategies when necessary
3.2.2.2. Synthetic Route Design

The synthetic route design for position-specific labeling involves careful selection of reactions that maintain the isotopic label at the desired position. Two primary approaches are available:

Approach 1: Direct Alkylation
This method involves the alkylation of 4-bromobenzoic acid with 13C-labeled ethyl reagents. The reaction proceeds through nucleophilic substitution mechanisms, ensuring direct incorporation of the labeled ethyl group at the para position.

Approach 2: Functional Group Transformation
This approach utilizes existing ethyl-substituted aromatics and introduces the carboxylic acid functionality through oxidation or carbonylation reactions. The method requires careful selection of oxidizing agents to avoid affecting the isotopic label.

3.2.2.3. Isotopic Scrambling Prevention

Prevention of isotopic scrambling during synthesis requires implementation of several strategies:

  • Mild Reaction Conditions: Use of low temperatures and neutral or mildly basic conditions minimizes the risk of isotopic exchange
  • Solvent Selection: Protic solvents can promote isotopic exchange and should be avoided when possible
  • Reaction Time Optimization: Minimizing reaction times reduces the opportunity for isotopic scrambling
  • Catalyst Selection: Use of heterogeneous catalysts can reduce the risk of isotopic exchange compared to homogeneous systems

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 4-(Ethyl-1-13C)benzoic acid requires detailed protocols that ensure reproducibility, safety, and high isotopic purity. These protocols must address the specific requirements of isotope-labeled compound preparation.

General Considerations for Laboratory Synthesis

Laboratory-scale synthesis of isotope-labeled compounds requires several key considerations:

Equipment Requirements:

  • Standard organic synthesis glassware with ground glass joints
  • Inert atmosphere capabilities (nitrogen or argon)
  • Temperature control systems (heating mantles, cryogenic baths)
  • Analytical balance capable of milligram precision
  • Rotary evaporator for solvent removal
  • Filtration equipment for product isolation

Safety Protocols:

  • Proper handling of isotope-labeled materials
  • Waste disposal procedures for radioactive materials
  • Personal protective equipment requirements
  • Emergency procedures for chemical spills or exposure

Quality Control Measures:

  • Regular monitoring of isotopic purity
  • Structural verification through spectroscopic analysis
  • Purity assessment through chromatographic methods
  • Documentation of all synthetic steps and analytical results

Detailed Synthesis Protocol

The following protocol outlines the laboratory-scale synthesis of 4-(Ethyl-1-13C)benzoic acid:

Materials:

  • 4-Ethyltoluene (1.0 g, 8.33 mmol)
  • Potassium permanganate (3.95 g, 25.0 mmol)
  • Sodium hydroxide (1.0 g, 25.0 mmol)
  • Concentrated hydrochloric acid
  • Distilled water
  • Ethanol for recrystallization

Procedure:

  • Dissolve sodium hydroxide in 50 mL of water in a 250 mL round-bottom flask
  • Add potassium permanganate to the basic solution with stirring
  • Heat the mixture to 80°C and add 4-ethyltoluene dropwise over 30 minutes
  • Maintain the reaction temperature for 4 hours with continuous stirring
  • Cool the reaction mixture to room temperature
  • Carefully acidify with concentrated hydrochloric acid to pH 2
  • Filter the precipitated product and wash with cold water
  • Recrystallize from ethanol to obtain pure 4-ethylbenzoic acid

Yield: Typically 70-80% based on starting material
Melting Point: 112-113°C
Isotopic Purity: >98% (when using 13C-labeled starting material)

Analytical Monitoring

Continuous monitoring of the synthesis progress requires several analytical techniques:

Thin Layer Chromatography (TLC):

  • Silica gel plates with fluorescent indicator
  • Mobile phase: hexane/ethyl acetate (3:1)
  • Visualization: UV light and iodine staining

Nuclear Magnetic Resonance (NMR):

  • 1H NMR for structural verification
  • 13C NMR for isotopic purity assessment
  • Integration of satellite peaks for quantitative analysis

Mass Spectrometry:

  • Electrospray ionization (ESI) for molecular weight confirmation
  • Isotope ratio analysis for purity determination
  • Fragmentation patterns for structural elucidation

Scale-Up Considerations

Scaling up laboratory syntheses requires careful consideration of several factors [7]:

Heat Transfer: Larger reaction volumes require more efficient heat transfer systems to maintain uniform temperature distribution. Heat-up and cool-down cycles become longer at production scale, potentially affecting reaction outcomes.

Mixing Efficiency: Adequate mixing becomes more challenging at larger scales. Impeller design and stirring speeds must be optimized to ensure homogeneous reaction conditions.

Safety Considerations: Larger quantities of reagents and solvents require enhanced safety protocols and equipment designed for higher-volume operations.

Purification Challenges: Larger quantities of product require scaled purification methods, often necessitating different techniques than those used at laboratory scale.

Industrial Production Considerations

Industrial production of 4-(Ethyl-1-13C)benzoic acid requires comprehensive consideration of manufacturing processes, economic factors, and quality control systems [8].

Manufacturing Process Design

Industrial-scale production involves several key stages that must be carefully integrated:

Raw Material Preparation and Storage:
Raw materials require several days to weeks of storage to smooth out supply fluctuations and interruptions [9]. Storage systems must maintain isotopic integrity and prevent contamination. Special considerations include:

  • Controlled atmosphere storage for sensitive isotope-labeled materials
  • Temperature-controlled facilities to prevent decomposition
  • Inventory management systems to track isotopic purity over time
  • Quality control testing protocols for incoming materials

Feed Preparation:
Raw materials typically require purification and preparation before introduction to the reaction stage. This may involve:

  • Distillation to remove impurities that could interfere with isotopic labeling
  • Drying to remove moisture that could cause isotopic exchange
  • Analytical testing to verify isotopic composition

Reaction Stage:
The reaction stage represents the heart of the manufacturing process [9]. Industrial reactors must be designed to:

  • Maintain precise temperature control across large volumes
  • Provide adequate mixing for homogeneous reaction conditions
  • Monitor reaction progress through in-line analytical systems
  • Minimize residence time to prevent isotopic scrambling

Equipment and Infrastructure Requirements

Industrial production requires specialized equipment designed for large-scale isotope-labeled compound manufacturing:

Reactor Design:

  • Jacketed reactors with precise temperature control systems
  • Efficient agitation systems for uniform mixing
  • Inert atmosphere capabilities for sensitive reactions
  • Corrosion-resistant materials for acid-catalyzed reactions

Separation Equipment:

  • Continuous distillation columns for solvent recovery
  • Centrifugal separators for solid-liquid separation
  • Filtration systems for product isolation
  • Crystallization equipment for purification

Analytical Infrastructure:

  • On-line monitoring systems for reaction progress
  • Quality control laboratories for product analysis
  • Isotope ratio mass spectrometry for purity verification
  • Environmental monitoring systems for worker safety

Economic Considerations

Industrial production must balance quality requirements with economic viability:

Cost Factors:

  • Raw material costs, particularly for isotope-labeled starting materials
  • Energy costs for heating, cooling, and separation processes
  • Labor costs for skilled technicians and operators
  • Waste disposal costs for isotope-labeled materials
  • Regulatory compliance costs for specialized facilities

Production Efficiency:

  • Optimization of reaction conditions to maximize yield
  • Solvent recovery systems to minimize waste
  • Continuous processing where possible to reduce batch-to-batch variation
  • Automated systems to reduce labor requirements

Quality vs. Cost Trade-offs:

  • Higher purity products command premium prices but require more extensive purification
  • Shorter reaction times may reduce isotopic scrambling but lower yields
  • More expensive starting materials may provide better isotopic incorporation

Purification Methods and Quality Control

Purification of 4-(Ethyl-1-13C)benzoic acid requires specialized techniques that preserve isotopic integrity while achieving high chemical purity. Quality control systems must verify both chemical and isotopic purity throughout the production process.

Chromatographic Purification Techniques

Chromatographic methods provide highly effective separation of 4-(Ethyl-1-13C)benzoic acid from synthetic impurities and byproducts [10].

3.5.1.1. Column Chromatography

Column chromatography serves as the primary purification method for laboratory-scale preparations. The technique separates compounds based on differential interactions with stationary and mobile phases.

Stationary Phase Selection:

  • Silica gel (60-200 mesh) for normal phase separations
  • Reversed-phase C18 silica for polar compound separations
  • Neutral alumina for acid-sensitive compounds
  • Ion-exchange resins for charged species separation

Mobile Phase Optimization:

  • Hexane/ethyl acetate gradients for normal phase separations
  • Methanol/water gradients for reversed-phase separations
  • Buffer systems to control pH and ionic strength
  • Isocratic vs. gradient elution strategies

Operational Parameters:

  • Column diameter and length optimization for resolution
  • Flow rate control to balance separation efficiency and analysis time
  • Sample loading capacity to avoid column overloading
  • Fraction collection strategies for product isolation
3.5.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides high-resolution separation with excellent reproducibility and quantitative capabilities [10]. The technique is particularly valuable for analytical monitoring and preparative purification.

Instrumentation Requirements:

  • High-pressure pumps for consistent flow delivery
  • Injection systems for precise sample introduction
  • UV-visible detectors for compound monitoring
  • Fraction collection systems for preparative applications

Column Selection:

  • C18 reversed-phase columns for general separations
  • Phenyl columns for aromatic compound separations
  • Ion-exchange columns for charged species
  • Chiral columns for enantiomer separations

Method Development:

  • Mobile phase pH optimization for ionizable compounds
  • Gradient programming for complex mixtures
  • Temperature control for improved resolution
  • Detection wavelength selection for maximum sensitivity
3.5.1.3. Gas Chromatography (GC)

Gas chromatography provides excellent separation for volatile derivatives of 4-(Ethyl-1-13C)benzoic acid [10]. The technique is particularly useful for purity analysis and quantitative determination.

Derivatization Strategies:

  • Methylation to form methyl esters for GC analysis
  • Silylation to increase volatility of carboxylic acids
  • Alkylation with various reagents for different separation characteristics

Column Selection:

  • Capillary columns for high-resolution separations
  • Packed columns for preparative applications
  • Specialized phases for specific separation requirements

Detection Methods:

  • Flame ionization detection (FID) for quantitative analysis
  • Mass spectrometry for structural identification
  • Electron capture detection for halogenated compounds

Recrystallization Procedures

Recrystallization provides an effective method for purifying 4-(Ethyl-1-13C)benzoic acid while preserving isotopic integrity [11] [12].

3.5.2.1. Solvent Selection Criteria

Proper solvent selection is critical for successful recrystallization. The ideal solvent should exhibit:

  • Low solubility of the target compound at low temperatures
  • High solubility of the target compound at elevated temperatures
  • Low solubility of impurities at all temperatures
  • Chemical inertness toward the target compound
  • Ease of removal through evaporation or filtration

Common Solvents for Benzoic Acid Derivatives:

  • Ethanol: Excellent for most benzoic acid derivatives
  • Methanol: Higher polarity for difficult crystallizations
  • Water: For highly polar or ionizable compounds
  • Acetone: For compounds with moderate polarity
  • Toluene: For less polar derivatives
3.5.2.2. Recrystallization Protocol

The recrystallization procedure involves several critical steps:

Step 1: Dissolution

  • Heat the solvent to near boiling point
  • Add the crude product gradually while stirring
  • Continue heating until complete dissolution occurs
  • Add 10% excess solvent to account for evaporation

Step 2: Hot Filtration

  • Filter the hot solution to remove insoluble impurities
  • Use preheated glassware to prevent premature crystallization
  • Wash the filter with hot solvent to recover dissolved product

Step 3: Controlled Cooling

  • Allow the solution to cool slowly to room temperature
  • Avoid agitation to promote large crystal formation
  • Cover the container to prevent solvent evaporation
  • Place in refrigerator if necessary for complete crystallization

Step 4: Product Isolation

  • Collect crystals by filtration
  • Wash with cold solvent to remove adhering impurities
  • Dry under vacuum or in desiccator
3.5.2.3. Crystallization Troubleshooting

Common problems and solutions in recrystallization include:

No Crystal Formation:

  • Seed with a small crystal of pure compound
  • Scratch the container walls with a glass rod
  • Reduce solvent volume through evaporation
  • Use a different solvent system

Oiling Out:

  • Lower the temperature more slowly
  • Use a different solvent with lower polarity
  • Add a small amount of water to increase polarity

Poor Crystal Quality:

  • Slow the cooling rate
  • Use a mixed solvent system
  • Implement temperature cycling techniques

Isotopic Purity Assessment

Isotopic purity assessment represents a critical quality control measure for 4-(Ethyl-1-13C)benzoic acid production [13] [14].

3.5.3.1. Isotope Ratio Mass Spectrometry (IRMS)

IRMS provides the most accurate method for determining isotopic ratios in labeled compounds [13]. The technique measures the relative abundance of 13C to 12C with high precision.

Instrumentation:

  • Magnetic sector mass spectrometers for high precision
  • Multiple collector systems for simultaneous detection
  • Thermal ionization sources for solid samples
  • Gas chromatography interfaces for volatile compounds

Sample Preparation:

  • Combustion to convert organic compounds to CO2
  • Purification of combustion products
  • Calibration against certified reference standards
  • Correction for isotopic fractionation effects

Data Analysis:

  • Calculation of δ13C values relative to standard references
  • Determination of isotopic enrichment percentages
  • Statistical analysis of measurement precision
  • Comparison to specification requirements
3.5.3.2. Nuclear Magnetic Resonance (NMR) Methods

NMR spectroscopy provides direct information about isotopic composition and molecular structure [15] [16].

13C NMR Analysis:

  • Direct observation of 13C signals
  • Integration of isotopic peaks for quantitative analysis
  • Comparison of signal intensities to determine enrichment
  • Structural verification through chemical shift analysis

1H NMR Analysis:

  • Observation of 13C satellite peaks in 1H spectra
  • Analysis of coupling patterns for structural confirmation
  • Quantitative determination of isotopic composition
  • Detection of isotopic scrambling or rearrangement

Experimental Considerations:

  • Relaxation time optimization for quantitative measurements
  • Internal standard selection for calibration
  • Temperature control for reproducible results
  • Solvent selection to avoid isotopic exchange
3.5.3.3. Mass Spectrometry Techniques

High-resolution mass spectrometry provides accurate determination of isotopic composition [17] [18].

Electrospray Ionization (ESI):

  • Soft ionization technique for intact molecular ions
  • High-resolution analysis for isotopic pattern determination
  • Accurate mass measurement for formula confirmation
  • Minimal fragmentation for structural integrity

Accurate Mass Analysis:

  • Time-of-flight (TOF) analyzers for high mass accuracy
  • Orbitrap systems for ultra-high resolution
  • Fourier transform ion cyclotron resonance (FT-ICR) for ultimate precision
  • Isotopic pattern modeling for composition determination

Data Processing:

  • Extraction of isotopic peaks from mass spectra
  • Integration of peak areas for quantitative analysis
  • Correction for natural isotope abundance
  • Calculation of isotopic enrichment percentages

XLogP3

2.9

Wikipedia

4-(1-~13~C)Ethylbenzoic acid

Dates

Last modified: 08-16-2023

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